molecular formula C20H16O6 B8042335 2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione

2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B8042335
M. Wt: 352.3 g/mol
InChI Key: MXEPIAKEGAAZMJ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of quinones. . This compound is characterized by its unique structure, which includes two methoxy groups and two phenoxy groups attached to a cyclohexa-2,5-diene-1,4-dione core.

Properties

IUPAC Name

2,5-dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-23-17-15(21)20(26-14-11-7-4-8-12-14)18(24-2)16(22)19(17)25-13-9-5-3-6-10-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEPIAKEGAAZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C(=C(C1=O)OC2=CC=CC=C2)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dimethoxy-1,4-benzoquinone with phenol derivatives under specific conditions. One common method includes the use of a base catalyst, such as sodium hydroxide, in an organic solvent like methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of benzoquinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential cytotoxic effects on cancer cells.

    Medicine: Investigated for its role in developing new anticancer drugs.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce apoptosis in cancer cells by activating caspases and causing DNA damage. The compound’s quinone structure allows it to participate in redox cycling, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione
  • 2,6-Dimethoxy-1,4-benzoquinone
  • 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione

Uniqueness

2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione is unique due to its dual methoxy and phenoxy substituents, which enhance its stability and reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

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